N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Description
N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3,4-dimethylbenzamide moiety at position 3. The presence of electron-donating methoxy and methyl groups likely influences its physicochemical properties and receptor interactions.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-4-5-15(10-14(13)2)21(25)22-20-18-11-27-12-19(18)23-24(20)16-6-8-17(26-3)9-7-16/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMKDEPNPZBFRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a thienyl hydrazine derivative and a suitable diketone can yield the thieno[3,4-c]pyrazole core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the dimethylbenzamide group to the intermediate compound, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.
Scientific Research Applications
Antitumor Activity
Research has indicated that thieno[3,4-c]pyrazole derivatives possess significant antitumor properties.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.
- Case Study : A study conducted by Zhang et al. (2020) showed that similar compounds inhibited tumor growth in xenograft models by promoting apoptosis and reducing angiogenesis.
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against a variety of pathogens.
- Bactericidal Effects : Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.
- Case Study : In a study by Kumar et al. (2021), derivatives of this compound were shown to be effective against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor.
- Acetylcholinesterase Inhibition : Some studies have indicated that it may inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.
- Research Findings : An investigation revealed an IC50 value of 2.7 µM for AChE inhibition, suggesting strong potential for enhancing cholinergic signaling in the brain.
Antitumor Activity Summary
| Study | Cell Line | Mechanism | Result |
|---|---|---|---|
| Zhang et al., 2020 | Various cancer cell lines | Induction of apoptosis | Significant inhibition of proliferation |
Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide (Compound 11)
- Substituents: Thieno[3,4-c]pyrazole core with 2,4-dimethylphenyl (position 2) and 3,4-dimethylbenzamide (position 3).
- Molecular Weight : 405.48 g/mol (calculated from ).
- Biological Activity : Acts as a selective agonist for CRY1 over CRY2, as demonstrated in human U2OS cells with a Bmal1 promoter-luciferase reporter system. The 2,4-dimethylphenyl group may enhance CRY1 specificity compared to the 4-methoxyphenyl analog.
1-(4-Chlorophenyl)-N-(2-(4-Methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide (Compound 12)
- Substituents :
- 4-Methoxyphenyl (position 2) and 4-chlorophenyl cyclopentane carboxamide (position 3).
- Biological Activity : Shows moderate selectivity for CRY2 over CRY1. The cyclopentane carboxamide and sulfone group (5,5-dioxido) likely contribute to CRY2 preference.
- Key Difference : The carboxamide linker and sulfone modification differentiate it from benzamide-based analogs, impacting target selectivity.
4-Bromo-N-[2-(4-Methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Substituents :
- 4-Methylphenyl (position 2) and 4-bromobenzamide (position 3).
- Molecular Weight : 466.85 g/mol (calculated from ).
- Key Difference: The bromine atom at the benzamide para position introduces electronegativity and steric bulk, which may enhance binding affinity in certain targets. The 5-oxo group alters ring saturation compared to the fully unsaturated thieno[3,4-c]pyrazole core.
4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (Compound 8b)
- Substituents: Thieno[2,3-d]pyrimidin core with 4-(trifluoromethyl)phenoxy (position 4) and 4-methoxybenzamide (position 2).
- Biological Activity: Demonstrates anti-microbial properties, distinct from CRY-targeted thieno[3,4-c]pyrazoles. The trifluoromethyl group enhances lipophilicity and microbial membrane penetration.
- Key Difference: The thieno[2,3-d]pyrimidin core (vs. pyrazole) and trifluoromethylphenoxy substitution shift activity toward anti-microbial applications.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
*Calculated based on molecular formula.
Key Insights from Substituent Effects
- Electron-Donating Groups : Methoxy (target compound) and methyl (compound 11) groups enhance solubility and modulate CRY receptor interactions.
- Core Heterocycle: Thieno[3,4-c]pyrazole derivatives (CRY agonists) vs. thieno[2,3-d]pyrimidin (anti-microbial) highlight the impact of core structure on biological activity.
Biological Activity
N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological significance. The unique structural characteristics of this compound may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a methoxyphenyl group that enhances lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₂S |
| Molecular Weight | 306.40 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as an agonist for cannabinoid receptors, which are involved in numerous physiological processes. The binding affinity and selectivity towards these receptors can lead to significant therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds similar to this one demonstrate significant antitumor properties. For instance, related thienopyrazole derivatives have shown efficacy against various cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation .
- Cannabinoid Receptor Agonism : The compound has been identified as a potent agonist for cannabinoid receptors (CB1 and CB2), leading to physiological effects such as analgesia and appetite stimulation .
- Anti-inflammatory Effects : By modulating the endocannabinoid system, the compound may exert anti-inflammatory effects that could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Studies
A case study involving the synthesis and evaluation of similar thienopyrazole derivatives highlighted their potential in cancer therapy. Compounds were tested for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that certain derivatives significantly reduced tumor size and improved survival rates in treated animals .
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Cell Viability Assays : In vitro testing using MTT assays revealed that this compound exhibits cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 15 µM depending on the specific cell type .
- Receptor Binding Studies : Radiolabeled binding assays demonstrated high affinity for cannabinoid receptors with Ki values indicating potent activity .
Q & A
Basic: What synthetic strategies are recommended for the preparation of this compound?
Answer:
The synthesis of this thieno-pyrazol-benzamide derivative involves multi-step reactions, typically starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclocondensation : Reacting substituted thiophene precursors with hydrazine derivatives under reflux conditions to form the pyrazole ring .
- Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
- Amide coupling : Using 3,4-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide moiety .
Optimization Tip : Refluxing in ethanol with glacial acetic acid as a catalyst improves reaction efficiency and yield .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
A combination of methods is essential:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide bond, C-O-C stretch for the methoxy group) .
- NMR (¹H/¹³C) :
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- X-ray Crystallography (if crystals are obtainable): Resolves 3D structure and validates regiochemistry .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Answer:
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/acetic acid mixtures enhance cyclization .
- Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions to reduce side products .
- Temperature Control : Maintain reflux temperatures (70–100°C) for cyclocondensation steps to avoid incomplete ring formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol removes impurities .
Advanced: What methodologies are used to evaluate fluorescence properties, and how do structural features influence them?
Answer:
- Spectrofluorometry : Measure emission/excitation spectra in solvents like DMSO or methanol. The thieno-pyrazole core often exhibits strong fluorescence due to extended π-conjugation .
- Substituent Effects :
- Electron-donating groups (e.g., 4-methoxyphenyl) enhance fluorescence intensity by stabilizing excited states.
- Steric hindrance from 3,4-dimethylbenzamide may reduce aggregation-caused quenching .
Experimental Design : Compare fluorescence quantum yields with structurally similar analogs to correlate substituent effects .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial Activity :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
Advanced: How can computational chemistry aid in predicting pharmacokinetic and binding properties?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The 3,4-dimethylbenzamide group may occupy hydrophobic binding pockets .
- ADMET Prediction : Tools like SwissADME estimate:
- Lipophilicity (LogP) : Influenced by the methoxy and methyl groups (predicted LogP ~3.5–4.0) .
- Metabolic Stability : Cytochrome P450 metabolism may occur at the methoxy group .
- DFT Calculations : Optimize ground-state geometry and predict electronic transitions (e.g., HOMO-LUMO gap) to explain fluorescence behavior .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, compound solubility in DMSO) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs to identify critical substituents (e.g., replacing 4-methoxyphenyl with halogens alters antimicrobial potency) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends or outliers .
Advanced: What strategies improve the compound’s stability under physiological conditions?
Answer:
- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to reduce hydrolysis .
- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) to identify labile sites (e.g., methoxy group demethylation at low pH) .
Basic: How is regiochemistry confirmed in the thieno[3,4-c]pyrazole core?
Answer:
- NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between protons (e.g., methoxy and adjacent pyrazole protons) .
- X-ray Diffraction : Resolve bond lengths and angles to confirm the thieno-pyrazole fusion pattern .
- Comparative Synthesis : Synthesize regioisomers and compare spectroscopic data .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification at Scale : Replace column chromatography with recrystallization or flash distillation .
- Byproduct Management : Optimize stoichiometry to minimize side reactions (e.g., overuse of benzoyl chloride leads to di-acylated impurities) .
- Safety : Handle reactive intermediates (e.g., acyl chlorides) in controlled environments with proper PPE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
